molecular formula C12H19N3O2 B13036037 Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate

Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate

Cat. No.: B13036037
M. Wt: 237.30 g/mol
InChI Key: JFDCZKILHJIEAF-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a tetrahydroindazole scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . The 7-amino group provides a versatile handle for further functionalization through amide bond formation or other coupling reactions, allowing researchers to create diverse compound libraries. Simultaneously, the tert-butoxycarbonyl (Boc) group at the indazole nitrogen serves as a common protecting group, enabling selective deprotection for subsequent synthetic steps and making this intermediate invaluable for the synthesis of more complex molecules . The saturated tetrahydroindazole core is a potent medicinal scaffold that exhibits a full spectrum of biological activities, and derivatives of this structure have been intensively researched for their attractive pharmacological properties . This specific reagent is therefore of high value for constructing novel compounds targeting various therapeutic areas. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 7-amino-4,5,6,7-tetrahydroindazole-2-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14-15/h7,9H,4-6,13H2,1-3H3

InChI Key

JFDCZKILHJIEAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2CCCC(C2=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable ketone or aldehyde, followed by cyclization and esterification to introduce the tert-butyl group. The reaction conditions often include the use of acidic or basic catalysts, solvents like methanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, dichloromethane, and reaction temperatures ranging from 0°C to reflux .

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the indazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural analogs of tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate often share the tert-butyl carbamate moiety but differ in core scaffolds, substituents, and functional groups. These variations influence their chemical reactivity, solubility, and biological activity. Below is a comparative analysis based on derivatives described in a 2021 European patent application ():

Structural Features and Functional Groups

Table 1: Structural Comparison of Selected Carbamate Derivatives
Compound Name Core Structure Key Substituents/Functional Groups Potential Role in Synthesis
Target Compound Tetrahydroindazole 7-amino, 2-tert-butyl carbamate Amine protection; intermediate
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) Cyclohexane 1-amino, 4-methoxy, methyl carbamate Intermediate for kinase inhibitors
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) Cyclohexane 2-chloro-5-iodopyrimidinyl, methoxy, carbamate Anticancer agent precursor

Key Observations :

Core Structure: The target compound’s tetrahydroindazole core contrasts with the cyclohexane or pyran rings in analogs like 296 and 298/299. The indazole system’s aromaticity and nitrogen atoms may enhance binding affinity in drug-target interactions compared to non-aromatic cores. Cyclohexane-based analogs (e.g., 296) prioritize steric flexibility, which is advantageous for modulating pharmacokinetic properties .

Substituent Diversity: The 7-amino group in the target compound offers nucleophilic reactivity for coupling reactions, whereas methoxy or halogenated pyrimidine groups (e.g., in 298/299) introduce steric bulk and electrophilic sites for cross-coupling or halogen exchange. The tert-butyl carbamate group is conserved across all compounds, underscoring its role in amine protection and stability under acidic conditions .

Synthetic Applications :

  • The target compound’s tetrahydroindazole scaffold is prevalent in kinase inhibitor syntheses, while analogs like 298/299 are tailored for incorporation into pyrimidine-based therapeutics, such as anticancer agents targeting nucleotide metabolism .

Reactivity and Functionalization Potential

  • Amino Group Reactivity: The 7-amino group in the target compound is more sterically accessible than the amine in 296, which is embedded within a cyclohexylmethyl chain. This accessibility facilitates rapid acylation or alkylation reactions.
  • Halogenated Derivatives : Compounds like 298/299 leverage chloro and iodo substituents for Suzuki-Miyaura or Ullmann coupling, enabling diversification into complex heterocycles—a feature absent in the target compound .

Limitations of Available Data

The provided evidence lacks quantitative data (e.g., melting points, solubility, or bioactivity), limiting the comparison to structural and synthetic aspects. Further studies are needed to correlate structural differences with physicochemical or pharmacological properties.

Biological Activity

Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.30 g/mol
  • CAS Number : 2089648-61-1

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indazole derivatives with tert-butyl esters. Various synthetic routes have been explored to optimize yield and purity while minimizing by-products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound has demonstrated inhibitory effects on various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HL608.3Inhibition of cell proliferation
HCT1161.3Induction of apoptosis
KG125.3Targeting specific kinases (e.g., CDK2)
SNU1677.4Modulation of ERK1/2 signaling pathway

The compound's mechanism appears to involve selective inhibition of key kinases associated with cell cycle regulation and apoptosis pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : The compound selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Mcl-1.
  • Signal Pathway Modulation : The compound affects various signaling pathways such as ERK1/2 and PI3K/Akt, which are vital for cellular survival and proliferation .

Study on Antitumor Activity

In a recent study published in Molecules, researchers evaluated the antitumor efficacy of this compound against multiple cancer types. The results indicated that:

  • The compound exhibited significant cytotoxicity against breast cancer and leukemia cell lines.
  • It was well tolerated in vivo with minimal side effects observed in animal models.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and a moderate half-life suitable for therapeutic applications. Toxicological assessments indicate low toxicity levels at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Tert-butyl 7-amino-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate, and how are they applied?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to identify proton environments (e.g., tert-butyl group at ~1.4 ppm, indazole NH signals at ~5-6 ppm) and confirm scaffold integrity.
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, distinguishing between the carbamate and tetrahydroindazole moieties.
  • Infrared (IR) Spectroscopy : Analyze carbonyl stretches (C=O, ~1700 cm1^{-1}) and NH vibrations (~3300 cm1^{-1}) to confirm functional groups .

Q. How is the compound synthesized, and what are critical reaction optimization steps?

  • Methodology :

  • Stepwise Synthesis : Start with indazole ring hydrogenation, followed by Boc-protection of the 7-amino group. Use coupling reagents (e.g., HATU) for carbamate formation, as seen in analogous heterocyclic syntheses .
  • Purification : Optimize column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate intermediates. Monitor purity via HPLC (C18 column, 0.1% TFA in ACN/H2_2O) .

Q. What stability considerations are relevant for handling this compound under laboratory conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for tert-butyl carbamates).
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4-9) via HPLC to identify degradation products (e.g., free amine from Boc deprotection) .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydroindazole ring inform reactivity studies?

  • Methodology :

  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) from X-ray data. For example, θ values >20° indicate significant non-planarity, affecting nucleophilic attack at the 7-amino site .
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect ring-flipping barriers, correlating with steric hindrance from the tert-butyl group .

Q. What hydrogen-bonding patterns dominate in the crystal structure, and how do they influence supramolecular assembly?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=C motifs) using Etter’s formalism. For instance, R22_2^2(8) motifs may stabilize dimeric units, impacting solubility and crystallinity .
  • SHELX Refinement : Refine X-ray data with SHELXL to resolve disorder in the tetrahydroindazole ring, using restraints for bond lengths/angles .

Q. How can computational methods predict regioselectivity in derivatization reactions?

  • Methodology :

  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The 7-amino group typically shows high nucleophilicity (f^- >0.1), favoring acylation or alkylation.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways, revealing steric shielding by the tert-butyl group .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for tautomeric forms?

  • Methodology :

  • Combined X-ray/NMR : Compare solid-state (X-ray) and solution-state (NMR) data. For example, X-ray may show a single tautomer stabilized by packing forces, while NMR reveals equilibrium in solution .
  • Variable-Temperature Studies : Use low-temperature crystallography (<100 K) to trap metastable tautomers and validate computational models .

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